Product packaging for Biotinyl-adenoside diphosphate(Cat. No.:CAS No. 100844-62-0)

Biotinyl-adenoside diphosphate

Cat. No.: B011867
CAS No.: 100844-62-0
M. Wt: 809.7 g/mol
InChI Key: DMZDLCTXFPJCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biotinyl-adenoside diphosphate (Biotinyl-ADP) is a specialized biochemical tool designed for probing adenosine diphosphate (ADP) binding sites and studying ATP-dependent processes in complex biological systems. This innovative compound features a biotin tag covalently linked to the ADP moiety, creating a powerful probe for affinity purification, isolation, and identification of proteins that interact with adenosine nucleotides. Core Research Applications: Kinase and ATPase Research: As an ADP analog, Biotinyl-ADP serves as a crucial tool for investigating the mechanisms of kinases and other ATP-dependent enzymes. It can be used to study enzyme kinetics, inhibition, and nucleotide binding interactions . Affinity Purification and Protein Profiling: The high-affinity biotin tag enables the selective isolation of ADP-binding proteins from cell lysates and complex mixtures using streptavidin-conjugated beads or columns. This allows for the subsequent identification of interacting partners via mass spectrometry, facilitating the mapping of nucleotide-interactomes . Purinergic Receptor Studies: This compound can be applied in research focused on purinergic signaling, particularly for studying receptors with affinity for ADP, such as certain P2Y receptor subtypes involved in processes like platelet activation . Technical Considerations: Researchers should note that the biotin tag on nucleotide analogs can sometimes lead to non-specific biotinylation or binding independent of the intended enzymatic activity. It is critical to include appropriate control experiments, such as omitting the enzyme of interest or using competing native nucleotides (ATP/ADP), to validate the specificity of the results . Quality & Usage Statement: This product is offered for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is supplied with comprehensive quality control data to ensure batch-to-batch consistency and performance reliability for your critical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H45N9O13P2S B011867 Biotinyl-adenoside diphosphate CAS No. 100844-62-0

Properties

CAS No.

100844-62-0

Molecular Formula

C28H45N9O13P2S

Molecular Weight

809.7 g/mol

IUPAC Name

[3,4-dihydroxy-5-[6-[[2-oxo-2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexylamino]ethyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C28H45N9O13P2S/c38-19(8-4-3-7-18-21-16(13-53-18)35-28(42)36-21)29-9-5-1-2-6-10-30-20(39)11-31-25-22-26(33-14-32-25)37(15-34-22)27-24(41)23(40)17(49-27)12-48-52(46,47)50-51(43,44)45/h14-18,21,23-24,27,40-41H,1-13H2,(H,29,38)(H,30,39)(H,46,47)(H,31,32,33)(H2,35,36,42)(H2,43,44,45)

InChI Key

DMZDLCTXFPJCIZ-UHFFFAOYSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2

Synonyms

iotinyl-adenoside diphosphate
biotinyl-ADP

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Production of Biotinyl Adenosine Diphosphate Analogues

Chemical Synthesis Strategies for Adenosine (B11128) Diphosphate (B83284) Ribose Oligomers and Biotinylated Derivatives

Chemical synthesis provides robust methods for the creation of structurally defined biotinylated ADP-ribose molecules, which are often difficult to produce through biological means. These strategies are broadly categorized into solid-phase and solution-phase approaches, each offering distinct advantages for producing specific types of derivatives, from long oligomeric chains to specialized photoaffinity probes.

Solid-Phase Synthetic Approaches for Defined Biotinylated ADP-ribose Chains

Solid-phase synthesis has emerged as a powerful technique for constructing well-defined ADP-ribose (ADPr) oligomers of specific lengths. researchgate.net This method circumvents the challenges of purifying charged intermediates that are common in solution-phase synthesis. researchgate.net The general strategy involves the sequential coupling of phosphoramidite (B1245037) building blocks on a solid support, such as Tentagel resin. researchgate.net

A core component of this approach is a protected ribosyl-adenosine phosphoramidite building block, which is coupled to a phosphate (B84403) riboside attached to the resin. acs.org This process utilizes a P(III)-P(V) coupling procedure to form the critical pyrophosphate linkages that characterize the ADPr backbone. researchgate.netresearchgate.net Following the coupling and an oxidation step, a mono-ADPr unit is formed on the support. acs.org The cycle can be repeated to extend the chain, allowing for the successful synthesis of linear ADPr oligomers up to a pentamer. researchgate.net These synthetic oligomers, which can be biotinylated, are instrumental in studying the binding affinity and function of proteins involved in ADPr signaling, such as the oncogenic helicase ALC1. researchgate.net The ability to create these defined structures has improved the understanding of the distinct cellular functions of mono-ADP-ribose (MAR) versus poly-ADP-ribose (PAR). researchgate.net

Table 1: Key Features of Solid-Phase ADP-ribose Synthesis

Feature Description
Support Typically a resin like Tentagel, allowing for easy purification by filtration.
Building Block A phosphoramidite-equipped ribosyl-adenosine with protected functional groups. acs.org
Coupling Chemistry P(III)-P(V) coupling method to form the pyrophosphate bond. researchgate.net
Process Involves iterative cycles of coupling, oxidation, and deprotection to build the oligomer chain. acs.org

| Product | Defined-length linear or branched ADP-ribose oligomers. researchgate.netresearchgate.net |

Solution-Phase Approaches for Biotinyl-adenosine Diphosphate and Related Photoaffinity Probes

Solution-phase synthesis offers versatility in creating complex and modified nucleotide analogues, including biotinyl-adenosine diphosphate and related photoaffinity probes. numberanalytics.com This approach involves chemical reactions conducted in a homogeneous liquid phase, allowing for a wide range of modifications. numberanalytics.com It has been successfully used to prepare various probes for identifying and studying nucleotide-binding proteins.

A key application is the synthesis of bifunctional photoaffinity probes, which contain both a photoreactive group and a reporter tag like biotin (B1667282). plos.org For instance, a novel N⁶-biotinylated-8-azido-adenosine probe was developed for the affinity-based enrichment of adenosine-binding proteins. plos.org The synthesis involved selectively modifying the purine (B94841) ring first at the 6-position with a linker and subsequently introducing an azido (B1232118) group at the 8-position. plos.org The biotin tag allows for the capture and enrichment of proteins that have been covalently cross-linked to the probe upon photoactivation. plos.orgplos.org

Other examples include the development of rapidly photoactivatable ATP probes where a diazirine moiety is incorporated into the γ-phosphate group as the photophore. nih.gov A biotin-carrying derivative of such an ATP probe was used to confirm the specific photocross-linking to its target protein. nih.gov Similarly, N⁶-[(6-Aminohexyl)carbamoylmethyl]-ADP has been biotinylated and conjugated to an azidonitrobenzoyl group to serve as a photoaffinity probe for visualizing the ATPase site of myosin. caymanchem.com These probes are invaluable tools, allowing the labeled target proteins to be purified using streptavidin affinity beads for identification by mass spectrometry. plos.org

Table 2: Examples of Synthesized Biotinylated Photoaffinity Probes

Probe Name/Description Photoreactive Group Reporter Tag Application
N⁶-biotinylated-8-azido-adenosine 8-azido Biotin Profiling of adenosine-binding proteins. plos.org
Biotinylated azidonitrobenzoyl-ADP Azidonitrobenzoyl Biotin Visualizing the ATPase site of myosin. caymanchem.com
Biotin-carrying diazirine-ATP derivative Diazirine Biotin Labeling tropomyosin within the actomyosin (B1167339) complex. nih.gov

Enzymatic and Biocatalytic Synthesis of Biotinyl-adenosine Diphosphate Intermediates

Enzymatic methods provide highly specific and efficient routes for the synthesis of biotinylated nucleotides. These biocatalytic processes leverage the precision of enzymes like BirA and Holocarboxylase Synthetase, which naturally mediate the formation of biotin-nucleotide intermediates.

BirA-mediated Biotinylation and its Application in Nucleotide Synthesis

The Escherichia coli protein BirA is a bifunctional enzyme that acts as both a biotin protein ligase and a transcriptional repressor for the biotin biosynthesis operon. ebi.ac.uknih.gov In its enzymatic role, BirA catalyzes a highly specific, ATP-dependent two-step reaction. bpsbioscience.com

In the first step, BirA activates biotin through the transfer of an adenylate group from ATP, resulting in the formation of the reactive intermediate biotinyl-5'-adenylate (also known as bio-5'-AMP) and the release of pyrophosphate. ebi.ac.ukaist.go.jp This intermediate remains stably bound within the enzyme's active site. ebi.ac.uk In the second step, BirA facilitates the transfer of the activated biotin moiety from biotinyl-5'-AMP to a specific lysine (B10760008) residue on an acceptor protein, forming a stable amide bond and releasing AMP. ebi.ac.uk

The stringent specificity of BirA has been widely exploited in biotechnology. bpsbioscience.com While its natural substrate is the Biotin Carboxyl Carrier Protein (BCCP), shorter peptide sequences have been identified that are efficiently biotinylated by BirA. bpsbioscience.comamidbiosciences.com The most common is the 15-amino-acid AviTag™, which BirA labels with high efficiency and specificity. bpsbioscience.comamidbiosciences.com This system allows for the controlled, site-specific biotinylation of recombinant proteins fused with an AviTag, a process far more specific than chemical biotinylation methods. amidbiosciences.compnas.org The formation of the biotinyl-5'-adenylate intermediate is the crucial first step in this widely used enzymatic labeling process. ebi.ac.ukbpsbioscience.com

Table 3: The Two-Step Reaction Catalyzed by BirA

Step Reactants Products Description
1: Activation Biotin + ATP Biotinyl-5'-adenylate + Pyrophosphate (PPi) BirA catalyzes the attack of biotin's carboxylate group on the alpha-phosphate of ATP. ebi.ac.uk

| 2: Transfer | Biotinyl-5'-adenylate + Acceptor Protein (e.g., AviTag-fusion) | Biotinylated Protein + AMP | The biotin moiety is transferred from the intermediate to a specific lysine residue on the target protein. ebi.ac.uk |

Holocarboxylase Synthetase Catalysis in Biotinyl-5'-AMP Formation

In eukaryotes, the enzyme responsible for attaching biotin to its target enzymes is Holocarboxylase Synthetase (HCS). pnas.org HCS is functionally analogous to the prokaryotic BirA protein, catalyzing the covalent attachment of biotin to five essential biotin-dependent carboxylases in human cells. pnas.orgumaryland.edu

Similar to BirA, the reaction catalyzed by HCS is an ATP-dependent, two-step process. pnas.org The first and critical step involves the synthesis of the activated intermediate, biotinyl-5'-AMP (B-AMP), from biotin and ATP. pnas.orgumaryland.edu This intermediate is then used in the second step to transfer the biotin to a specific lysine residue within the apocarboxylase enzymes, releasing AMP. pnas.org The formation of biotinyl-5'-AMP is essential for the function of these carboxylases, which play vital roles in metabolism, including fatty acid synthesis and gluconeogenesis. umaryland.edu Deficient synthesis of biotinyl-5'-AMP due to mutations in the HCS gene can lead to the life-threatening metabolic disorder known as multiple carboxylase deficiency (MCD). pnas.org Research has also shown that HCS and the synthesis of its biotinyl-5'-AMP intermediate are required for a signaling cascade that regulates the expression of HCS itself and the carboxylase genes. pnas.org

Table 4: Comparison of BirA and Holocarboxylase Synthetase (HCS)

Feature BirA Holocarboxylase Synthetase (HCS)
Organism Prokaryotes (e.g., E. coli) bpsbioscience.com Eukaryotes (including humans) pnas.org
Function Biotin ligase and transcriptional repressor. ebi.ac.uk Biotin ligase and participant in gene regulation signaling. pnas.org
Reaction Intermediate Biotinyl-5'-adenylate (Bio-5'-AMP). ebi.ac.uk Biotinyl-5'-AMP (B-AMP). pnas.org
Natural Substrates Biotin Carboxyl Carrier Protein (BCCP). bpsbioscience.com Five apocarboxylases (e.g., pyruvate (B1213749) carboxylase, propionyl-CoA carboxylase). umaryland.edu

| Biotechnological Use | Widely used with AviTag™ for specific protein biotinylation. bpsbioscience.com | Primarily studied in the context of human metabolism and disease (MCD). pnas.org |

Molecular Recognition and Structural Biology of Biotinyl Adenosine Diphosphate Interactions

Ligand-Binding Dynamics with Adenosine (B11128) Diphosphate-Binding Proteins

The interaction of biotinyl-adenosine diphosphate (B83284) and its analogues with proteins that naturally bind adenosine nucleotides provides deep insights into the dynamics of molecular recognition, including the induction of conformational changes and the specificity of binding pockets.

Conformational Changes Induced by Biotinyl-adenosine Diphosphate Analogues and Other Nucleotides

The binding of nucleotides to proteins is often accompanied by significant structural rearrangements that are crucial for biological function. Biotinylated ADP analogues have been instrumental in capturing and characterizing these changes.

Studies on the vacuolar ATPase (V-ATPase), a proton pump energized by ATP hydrolysis, have utilized photoaffinity analogues such as 8-azido-3´(2´)-biotinyl adenosine 5´-diphosphate (8-N3-3´-biotinyl-ADP). core.ac.uk Research on subunit C of the V-ATPase from both yeast (Vma5p) and Arabidopsis thaliana (VHA-C) demonstrated that covalent binding of this biotinyl-ADP analogue occurs, and this binding event induces structural changes in the subunit. core.ac.uk Tryptophan fluorescence quenching and altered susceptibility to tryptic digestion upon nucleotide binding provide further evidence for these conformational shifts. core.ac.uk Notably, the structural changes induced by ADP analogues differ from those induced by ATP analogues, suggesting that the nucleotide state (di- vs. triphosphate) dictates distinct protein conformations, which in turn may regulate the enzyme's activity. core.ac.uk

In the context of protein translocation, the Mycobacterium tuberculosis SecA2 protein, an ATPase, exhibits a significant conformational change specifically upon binding ADP. mybiosource.com While conventional SecA proteins undergo structural changes coupled to the entire cycle of ATP binding and hydrolysis, SecA2 adopts a unique "closed" conformation in the ADP-bound state. mybiosource.com This distinction suggests that nucleotide-induced conformational dynamics can lead to specialized functions among homologous proteins.

Furthermore, structural studies of Escherichia coli biotin (B1667282) carboxylase (BC), an enzyme that uses ATP to carboxylate biotin, reveal complex conformational changes upon nucleotide binding. semanticscholar.orgnih.gov Crystal structures show that two ADP molecules can bind to the enzyme simultaneously. semanticscholar.orgnih.govdiva-portal.org One ADP molecule occupies the expected ATP substrate site, while the second ADP molecule surprisingly occupies the binding sites for bicarbonate and biotin. semanticscholar.orgnih.govdiva-portal.org This dual occupancy induces a specific conformation and provides a structural basis for the observed substrate inhibition by ATP, demonstrating how nucleotide binding can allosterically regulate enzyme function. semanticscholar.orgnih.gov

Specificity of Biotinyl-adenosine Diphosphate in Nucleotide Binding Sites

The utility of biotinyl-ADP as a probe hinges on its ability to faithfully mimic endogenous ADP and bind with high specificity to nucleotide-binding sites. The specificity of photoaffinity analogues like 8-N3-3´-biotinyl-ADP for nucleotide binding sites is well-documented. core.ac.uk These probes have been successfully used to map the C-terminal region of V-ATPase subunit C as the nucleotide-binding domain. core.ac.uk

However, the complexity of the cellular environment can challenge this specificity. Studies using biotin-conjugated ATP probes to identify nucleotide-binding proteins from whole-cell lysates have shown that while they exhibit high specificity for known adenosine nucleotide-binding proteins, some non-specific labeling of abundant proteins can occur. researchgate.net This suggests that context and experimental design are crucial when interpreting results from complex protein mixtures. researchgate.net

The binding specificity can also be intricate, as seen in biotin carboxylase. Here, one ADP molecule binds to the canonical ATP site, interacting with residues in the B and C domains of the enzyme. diva-portal.org The second ADP molecule binds to a distinct site normally occupied by the substrates biotin and bicarbonate, interacting with the A domain. diva-portal.org This demonstrates that an ADP-binding protein can possess multiple, functionally distinct sites where ADP or its analogues can bind.

In contrast to the highly specific and nearly irreversible binding of biotin to avidin (B1170675) (dissociation constant, Kd ≈ 10⁻¹⁵ M), the interaction of biotin with other proteins, such as RNA aptamers, can be much weaker and less specific (Kd ≈ 6 μM). bmglabtech.com RNA aptamers that bind biotin primarily recognize the hydrogen-bonding face of the ureido ring, leaving the valeric acid tail largely unutilized, which contrasts sharply with the deep, shape-complementary pocket of avidin that envelops the entire biotin molecule. This highlights that the specificity of a biotinylated probe is a composite of both the biotin tag and the adenosine diphosphate moiety, and their recognition by the target protein.

Interaction Profiles with Protein Complexes and Macromolecular Assemblies

Biotinyl-ADP and related molecules are powerful tools for investigating the assembly of protein complexes and their interactions with other macromolecules, such as DNA.

Poly(ADP-ribose)-Protein Interactions Probed by Biotinylated ADP-ribose Chains

Poly(ADP-ribose) (PAR) is a negatively charged polymer synthesized by PAR polymerases (PARPs) in response to cellular stresses like DNA damage. PAR acts as a scaffold, recruiting a variety of proteins involved in DNA repair and other cellular processes. Biotinylated derivatives of PAR have become an essential, non-radioactive method for identifying and characterizing these PAR-binding proteins.

In this method, PAR chains are labeled with biotin, often at the end of the polymer, and then incubated with proteins or cell extracts. The resulting biotin-PAR-protein complexes can be detected and isolated using streptavidin. This technique has proven to be as effective as traditional methods using radioactively labeled PAR for detecting PAR-binding proteins like histones and nuclear proteins in ligand blots.

Research has shown that the length of the PAR chain is a critical determinant of binding affinity and specificity. By fractionating biotinylated PAR into chains of defined lengths, it was demonstrated that different proteins have distinct preferences. For example, long PAR chains (e.g., 55-mers) bind with high affinity (in the nanomolar range) to the tumor suppressor protein p53 and the nucleotide excision repair protein XPA. In contrast, short PAR chains (e.g., 16-mers) can still bind p53, but not XPA. Furthermore, the length of the PAR chain can influence the type of complex formed; long PAR chains promoted the formation of three distinct complexes with p53, while short chains formed only one. A photo-activatable and biotinylated PAR analogue, termed PARprolink, has also been developed to covalently trap and identify PAR-binding proteins from cell extracts, confirming that many proteins involved in DNA repair and RNA processing preferentially bind to longer PAR chains.

Table 1: Effect of Biotinylated PAR Chain Length on Protein Binding This table summarizes findings on the differential binding of proteins to poly(ADP-ribose) (PAR) chains of varying lengths, as determined by electrophoretic mobility shift assays (EMSA) using biotin-labeled PAR.

Protein TargetPAR Chain LengthBinding ObservationReference
XPA Short (16-mer)No interaction observed.
Long (55-mer)Forms a single defined complex.
p53 Short (16-mer)Able to bind, forming one defined complex.
Long (55-mer)Promotes the formation of three specific complexes.

Characterization of Biotinyl-adenosine Diphosphate Binding to Ribonucleotide Reductases

Ribonucleotide reductases (RNRs) are essential enzymes that catalyze the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), the building blocks for DNA synthesis and repair. The activity of RNRs is tightly controlled by the allosteric binding of nucleotide effectors, including ATP (activator) and dATP (inhibitor), to regulatory sites on the enzyme. The binding of specific NDP substrates (ADP, GDP, CDP, UDP) to the catalytic site is also regulated.

While biotinyl-adenosine diphosphate is a logical candidate for probing the ADP binding sites of RNRs, direct characterization studies using this specific probe are not widely documented in the scientific literature. However, biotinylation strategies have been central to characterizing the complex allosteric regulation of RNRs. In these studies, it is typically the RNR protein subunits, rather than the nucleotide ligand, that are biotinylated.

A powerful method employed is surface plasmon resonance (SPR), where biotinylated RNR subunits are immobilized on a streptavidin-coated sensor chip. researchgate.net This setup allows for real-time measurement of the binding kinetics of various nucleotides and the interactions between different RNR subunits. researchgate.net For instance, using biotinylated NrdA or NrdB subunits of the E. coli class Ia RNR, researchers have quantified how the binding of allosteric effectors like dATP and ATP modulates the affinity between the subunits. These experiments revealed that the inhibitory effector dATP strengthens the interaction between the RNR subunits, which is correlated with the formation of large, inactive enzyme complexes. This biotin-based SPR approach provides a robust platform for screening potential RNR inhibitors and for dissecting the intricate mechanisms of allosteric control that govern DNA precursor synthesis.

Enzymatic Mechanisms and Kinetic Characterization Involving Biotinyl Adenosine Diphosphate

Role of Biotinyl-adenosine Diphosphate (B83284) as an Enzyme Cofactor or Activated Intermediate

The activation of biotin (B1667282) and its subsequent incorporation into essential metabolic enzymes is a critical biological process. This section explores the formation and function of biotinyl-adenosine monophosphate, the key activated intermediate in biotinylation pathways, and examines the distinct mechanisms of enzymes involved in the de novo synthesis of biotin.

Activation of Biotin in Carboxylase Biotinylation Pathways

The covalent attachment of biotin to apo-carboxylases is a post-translational modification essential for their function in metabolic pathways such as fatty acid synthesis, gluconeogenesis, and amino acid catabolism. acs.orgumaryland.edu This process is catalyzed by biotin protein ligase (BPL), also known as holocarboxylase synthetase (HCS). umaryland.eduproteopedia.org The reaction proceeds through a two-step mechanism that involves an activated biotin intermediate. researchgate.netmdpi.comnih.gov

In the first step, biotin is activated by reacting with adenosine (B11128) triphosphate (ATP) to form biotinyl-5'-AMP (also called biotinyl-adenylate or Bio-AMP), a stable mixed anhydride (B1165640) intermediate, with the concurrent release of pyrophosphate (PPi). mdpi.comnih.govavidity.com This activation step is crucial as it prepares the biotin molecule for nucleophilic attack. The reaction can be summarized as follows:

Biotin + ATP ⇌ Biotinyl-5'-AMP + PPi researchgate.netebi.ac.uk

The newly synthesized biotinyl-5'-AMP remains tightly bound to the active site of the BPL enzyme. nih.govebi.ac.uk In the second step, the ε-amino group of a specific, highly conserved lysine (B10760008) residue within the biotin carboxyl carrier protein (BCCP) domain of an apo-carboxylase attacks the carbonyl carbon of the biotinyl-5'-AMP intermediate. researchgate.netmdpi.com This results in the formation of a stable amide bond, covalently attaching biotin to the carboxylase and releasing adenosine monophosphate (AMP). researchgate.netnih.gov

Biotinyl-5'-AMP + Apo-carboxylase ⇌ Holo-carboxylase + AMP researchgate.netebi.ac.uk

This two-step ligation ensures the precise and efficient delivery of the biotin cofactor to its target enzymes. proteopedia.org The intermediate, biotinyl-5'-AMP, is not only central to the catalytic mechanism but also plays a regulatory role in some bacteria, where the BPL-biotinyl-5'-AMP complex can act as a transcriptional repressor of the biotin biosynthetic operon. ebi.ac.ukasm.org

Key characteristics of the Biotin Protein Ligase (BPL) reaction.
FeatureDescriptionReferences
EnzymeBiotin Protein Ligase (BPL) / Holocarboxylase Synthetase (HCS) umaryland.eduproteopedia.org
SubstratesBiotin, ATP, Apo-carboxylase mdpi.com
Activated IntermediateBiotinyl-5'-AMP (Biotinyl-adenylate) nih.govavidity.comebi.ac.uk
Reaction Steps1. Activation of biotin with ATP to form Biotinyl-5'-AMP and PPi. 2. Transfer of biotin from Biotinyl-5'-AMP to a lysine residue on the apo-carboxylase, releasing AMP. researchgate.netmdpi.com
Final ProductsHolo-carboxylase, AMP, PPi ebi.ac.uk

Enzymatic Assay Development Utilizing Biotinyl-adenosine Diphosphate

The unique properties of biotin and its derivatives, particularly the high-affinity interaction between biotin and streptavidin, have been ingeniously exploited to develop a wide range of enzymatic assays. Analogues of ADP containing a biotin moiety are instrumental in monitoring the activity of various enzyme classes.

Kinase Assays Employing Biotinylated ADP Analogues

Kinases, enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate, are a major class of drug targets. Assays to measure their activity are crucial for drug discovery and biochemical research. Many modern kinase assays rely on the detection of one of the reaction products, ADP.

Several assay platforms utilize biotinylated ADP analogues as tracers in competitive immunoassays. For instance, the Adapta® Universal Kinase Assay employs a time-resolved fluorescence resonance energy transfer (TR-FRET) format. In this system, ADP produced by the kinase reaction competes with a biotinylated ADP tracer for binding to a specific anti-ADP antibody labeled with a europium (Eu³⁺) cryptate. When the biotinylated tracer is bound to the antibody, a high TR-FRET signal is generated. As the kinase produces unlabeled ADP, the tracer is displaced, leading to a decrease in the FRET signal, which is proportional to kinase activity.

Another approach involves directly labeling the kinase substrate with biotin. The subsequent phosphorylation of this biotinylated substrate can be detected using a phosphospecific antibody, often in a FRET-based format. avidity.com These methods provide sensitive and high-throughput means to quantify kinase activity and screen for inhibitors.

Comparison of Kinase Assay Principles Utilizing Biotinylated Reagents.
Assay PrincipleKey Biotinylated ReagentDetection MethodSignal Change with Kinase ActivityReferences
Competitive Immunoassay (e.g., Adapta®)Biotinylated ADP (Tracer)TR-FRETDecrease tandfonline.com
Substrate Phosphorylation Detection (e.g., HTRF)Biotinylated Peptide/Protein SubstrateTR-FRETIncrease avidity.com
Kinase-Catalyzed BiotinylationATP-biotin conjugateVarious (e.g., ADP detection)Dependent on detection method illinois.edu

Poly(ADP-ribose) Polymerase (PARP) Activity Assays with Biotinylated NAD+ and ADP-ribose

Poly(ADP-ribose) polymerases (PARPs) are enzymes that play a critical role in DNA repair and other cellular processes. They catalyze the transfer of ADP-ribose units from their substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to target proteins, forming poly(ADP-ribose) (PAR) chains.

A common and robust method for measuring PARP activity involves using biotinylated NAD+ as a substrate. proteopedia.orgnih.govebi.ac.uk In this assay, PARP enzymes incorporate the biotin-labeled ADP-ribose moiety into the growing PAR chain on an acceptor protein (often histones or PARP itself), which is typically immobilized on a microplate. proteopedia.orgebi.ac.uk The amount of incorporated biotin is then quantified by adding streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP). researchgate.net The HRP enzyme catalyzes a chemiluminescent or colorimetric reaction, and the resulting signal is directly proportional to the PARP activity. researchgate.netebi.ac.uk

This assay format offers several advantages, including high sensitivity, specificity, and the avoidance of radioactivity. washington.edu It is widely used for high-throughput screening of PARP inhibitors, which are a promising class of anti-cancer drugs. ebi.ac.ukrsc.org Variations of this assay exist, including ELISA and homogeneous assay formats, all leveraging the specific interaction between the incorporated biotin and a detection reagent. researchgate.netwashington.edu

Advanced Methodologies for Detecting and Analyzing Biotinyl Adenosine Diphosphate Interactions

Affinity-Based Techniques for Protein Profiling and Enrichment

Affinity-based techniques are powerful for isolating and identifying proteins that bind to a specific ligand, such as Biotinyl-ADP. These methods leverage the high-affinity interaction between biotin (B1667282) and streptavidin or avidin (B1170675) to capture and enrich target proteins from complex biological mixtures.

Streptavidin/Avidin-Biotin System in Protein Capture, Detection, and Purification

The interaction between biotin and streptavidin (or avidin) is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range. creative-proteomics.comsigmaaldrich.comnih.gov This exceptionally high affinity forms the basis of the streptavidin/avidin-biotin system, a versatile tool for protein capture, detection, and purification. creative-proteomics.com

In this system, Biotinyl-ADP is used as a "bait" to capture its binding proteins from a cell lysate or other biological sample. The resulting Biotinyl-ADP-protein complexes are then selectively captured by streptavidin or avidin immobilized on a solid support, such as agarose (B213101) beads, magnetic beads, or multiwell plates. creative-proteomics.comsigmaaldrich.com This process, known as affinity purification or pull-down, effectively enriches the target proteins, separating them from non-binding proteins. creative-proteomics.com

The captured proteins can then be eluted and identified. The strength of the biotin-streptavidin interaction often requires denaturing conditions for elution, which can be a consideration if the native protein conformation is needed for downstream applications. nih.gov Proximity-dependent biotin identification (BioID) is an advanced application where a promiscuous biotin ligase is fused to a protein of interest. In the presence of biotin and ATP, the ligase generates reactive biotinyl-5'-AMP, which covalently labels nearby proteins, providing a snapshot of the protein's interactome in its native cellular environment. biorxiv.orgresearchgate.netnih.gov

Table 1: Comparison of Streptavidin and Avidin Properties bio-techne.com

FeatureStreptavidinAvidin
Source Streptomyces avidiniiEgg white
Glycosylation NoYes
Isoelectric Point (pI) Near neutral (5-6)~10.5
Non-specific Binding LowHigh (due to positive charge and glycosylation)
Biotin Binding Sites 44

Mass Spectrometry-Based Identification of Biotinyl-adenosine Diphosphate (B83284) Binding Partners

Once the Biotinyl-ADP binding partners are enriched, mass spectrometry (MS) is a powerful technique for their identification and characterization. creative-proteomics.com In a typical workflow, the captured proteins are eluted from the streptavidin matrix and then digested into smaller peptides, usually with an enzyme like trypsin. These peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). nih.gov

The MS/MS analysis provides sequence information for the peptides, which can then be used to identify the corresponding proteins by searching protein sequence databases. nih.govresearchgate.net This approach, often referred to as affinity purification-mass spectrometry (AP-MS), allows for the large-scale identification of proteins that interact with Biotinyl-ADP. nih.govnih.gov

A key advantage of using a biotinylated probe like Biotinyl-ADP is the ability to perform stringent washes to remove non-specifically bound proteins before MS analysis, thereby reducing background and increasing the confidence of identified interactions. nih.govfrontiersin.org Furthermore, quantitative MS techniques can be employed to compare the abundance of captured proteins under different conditions, providing insights into the dynamics of Biotinyl-ADP binding.

Label-Based Detection and Quantification Assays

Label-based assays provide quantitative information about the interaction between Biotinyl-ADP and its binding partners. These methods often rely on competitive binding principles or the detection of a labeled ligand.

Competitive Enzyme-Linked Immunosorbent Assays (ELISA) for Related Nucleotides

Competitive Enzyme-Linked Immunosorbent Assays (ELISAs) are a common method for quantifying the amount of a specific molecule in a sample. While a specific ELISA for Biotinyl-ADP may not be commercially available, the principle can be applied to detect and quantify related nucleotides like ADP and ATP. elkbiotech.combiorbyt.combiossusa.com

In a competitive ELISA for a nucleotide like ADP, a known amount of the nucleotide is pre-coated onto the wells of a microplate. The sample containing the unknown amount of the nucleotide is then added to the wells along with a biotin-conjugated antibody that is specific for the nucleotide. The free nucleotide in the sample competes with the coated nucleotide for binding to the biotinylated antibody. After a washing step to remove unbound reagents, an enzyme-conjugated streptavidin (such as streptavidin-HRP) is added, which binds to the captured biotinylated antibody. Finally, a substrate is added that produces a measurable colorimetric or chemiluminescent signal. The intensity of the signal is inversely proportional to the concentration of the nucleotide in the sample. elkbiotech.comfn-test.com

This principle can be adapted to study the interaction of Biotinyl-ADP with its binding partners. For example, one could immobilize the binding protein and use a competitive format with labeled and unlabeled Biotinyl-ADP to determine binding affinity.

Electrophoretic Mobility Shift Assays (EMSA) with Biotinylated Ligands

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a technique used to study protein-nucleic acid and protein-ligand interactions. scielo.brnumberanalytics.com In the context of Biotinyl-ADP, this assay can be used to detect the formation of a complex between a protein and the biotinylated ligand.

The principle of EMSA is based on the difference in the electrophoretic mobility of a free ligand compared to the ligand when it is bound to a protein. scielo.br When Biotinyl-ADP is incubated with a protein that binds to it, the resulting complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free Biotinyl-ADP. This "shift" in mobility is indicative of a binding interaction.

The use of a biotinylated ligand like Biotinyl-ADP offers a safe and sensitive alternative to traditional radioactive probes. numberanalytics.comactivemotif.com After electrophoresis, the separated molecules are transferred to a nylon membrane and detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) that generates a chemiluminescent or colorimetric signal. activemotif.com The specificity of the interaction can be confirmed through competition experiments, where an excess of unlabeled ADP is added to the reaction, which should prevent the formation of the shifted band. activemotif.compronetbio.com

Table 2: Key Components of a Biotinyl-ADP EMSA

ComponentFunction
Biotinyl-ADP The labeled ligand that will be detected.
Binding Protein The protein of interest being tested for interaction.
Non-denaturing Polyacrylamide Gel Separates the free ligand from the protein-ligand complex based on size and charge.
Streptavidin-Enzyme Conjugate Binds to the biotin tag for detection.
Chemiluminescent/Colorimetric Substrate Generates a detectable signal.
Unlabeled ADP (for competition) Used to demonstrate the specificity of the binding interaction.

Surface Plasmon Resonance (SPR) for Kinetic Binding Studies

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that allows for the real-time monitoring of biomolecular interactions. bio-techne.com It is widely used to determine the kinetics (association and dissociation rates) and affinity of interactions between a ligand and an analyte. creative-proteomics.com

In a typical SPR experiment involving Biotinyl-ADP, a streptavidin-coated sensor chip is used to capture the biotinylated ligand. d-nb.infobiosensingusa.com A solution containing the potential binding protein (the analyte) is then flowed over the sensor surface. As the protein binds to the immobilized Biotinyl-ADP, the mass on the sensor surface increases, which causes a change in the refractive index. This change is detected in real-time and is proportional to the amount of bound protein. bio-techne.com

By analyzing the binding and dissociation phases of the interaction, one can calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of the binding affinity. d-nb.infobiosensingusa.com The use of biotinylated ligands in SPR offers the advantage of a stable and oriented immobilization of the ligand on the sensor surface, which can lead to more reliable kinetic data. bio-techne.combio-techne.com

Table 3: Kinetic Parameters Determined by SPR

ParameterDescription
Association Rate Constant (ka) The rate at which the protein binds to the immobilized ligand.
Dissociation Rate Constant (kd) The rate at which the protein-ligand complex dissociates.
Equilibrium Dissociation Constant (KD) A measure of the binding affinity, calculated as kd/ka. A lower KD value indicates a stronger interaction.

Photoaffinity Labeling Approaches with Biotinylated Nucleotide Analogues

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize interactions between small molecules, such as nucleotides, and their protein targets within a complex biological sample. nih.govnih.gov This method utilizes specially designed chemical probes that, upon activation by light, form a covalent bond with the interacting protein, enabling its subsequent isolation and identification. nih.govnih.gov When applied to the study of nucleotide-binding proteins, PAL employs biotinylated nucleotide analogues, which serve as invaluable tools for elucidating the roles of these proteins in various cellular processes. nih.govpnas.org

The general design of a photoaffinity probe based on a nucleotide analogue incorporates three essential components: a nucleotide scaffold that provides binding specificity, a photoreactive group, and a reporter tag, which is commonly biotin. nih.gov

Specificity Unit: This is the nucleotide analogue itself (e.g., an analogue of ADP or ATP), which directs the probe to the active or binding site of a specific protein or a family of related proteins. nih.gov

Photoreactive Moiety: Groups such as aryl azides, benzophenones, and diazirines are incorporated into the nucleotide structure. nih.govplos.org These groups are chemically stable in the dark but, upon irradiation with UV light, generate highly reactive species (nitrenes, diradicals, or carbenes) that rapidly form covalent bonds with nearby amino acid residues in the protein's binding pocket. nih.govplos.org The diazirine ring is often favored due to its small size, which minimizes steric hindrance and is less likely to interfere with the probe's biological activity. acs.org

Reporter Tag: A biotin moiety is typically attached to the probe, often via a linker. nih.gov The high-affinity interaction between biotin and avidin or streptavidin is then exploited for the enrichment and purification of the covalently labeled protein-probe complex from the cellular lysate. plos.org

The experimental workflow for photoaffinity labeling generally involves incubating the biotinylated nucleotide analogue probe with live cells or cell lysates. nih.gov After allowing the probe to bind to its target protein(s), the sample is irradiated with UV light to induce covalent cross-linking. nih.govplos.org Following cell lysis (if performed on live cells), the biotin-tagged protein adducts are captured from the complex protein mixture using streptavidin-coated affinity beads. plos.org After washing away non-specifically bound proteins, the captured proteins are eluted and typically identified using mass spectrometry-based proteomics. nih.govplos.org

A key advantage of this approach is its ability to trap both high- and low-affinity interactions that might be lost during standard affinity purification techniques. By covalently locking the probe to its target in the native cellular environment, it provides a snapshot of the interactions occurring in real-time.

Research Findings from Photoaffinity Labeling Studies

Numerous studies have successfully employed biotinylated nucleotide analogues in photoaffinity labeling experiments to identify and map nucleotide-binding sites on proteins.

For instance, an early study synthesized an ADP analogue containing both a photoreactive group and a biotin moiety. This probe was used to label the ATPase site of myosin subfragment 1 (S1) and heavy meromyosin (HMM). pnas.org Upon UV irradiation, the probe covalently attached to the protein. The biotin tag then allowed for visualization of the binding site using electron microscopy after the attachment of an avidin oligomer, revealing the location of the ATPase site to be approximately 140 Å from the head-rod junction of myosin. pnas.org

In another application, a bi-functional photoaffinity probe analogous to a trypanocidal compound was developed containing a diazirine group and an alkyne handle. plos.org After in vivo cross-linking in Trypanosoma brucei, a biotin tag was attached to the alkyne handle via a "click reaction." plos.org This allowed for the isolation of the biotinylated protein targets using streptavidin beads, leading to the identification of the FoF1-ATP synthase as the molecular target of the compound. plos.org This identification was crucial for understanding the compound's mechanism of action and guiding further drug development. plos.org

The versatility of this technique is further demonstrated by its use in kinase research. Photoaffinity analogues of ATP, such as those with aryl azide (B81097) (ATP-AA) or benzophenone (B1666685) (ATP-BP) modifications, have been developed to identify both kinases and their interacting substrate proteins. nih.gov In a method known as kinase-catalyzed crosslinking and streptavidin purification (K-CLASP), cell lysates are treated with a biotinylated substrate peptide and an ATP photo-probe, enabling the capture and identification of specific kinase-substrate complexes. nih.gov

These examples highlight the utility of photoaffinity labeling with biotinylated nucleotide analogues as a robust method for target discovery and the detailed characterization of nucleotide-protein interactions.

Table of Research Findings Using Biotinylated Nucleotide Analogues in Photoaffinity Labeling

Probe Type Target Investigated Key Finding Reference
Biotinylated Photoreactive ADP AnalogMyosin ATPase SiteThe ATPase site was localized to be ~140 Å from the head-rod junction on the myosin head. pnas.org
Diazirine- and Alkyne-containing Bi-functional ProbeTrypanosoma brucei proteinsIdentified the FoF1-ATP synthase as the target of a class of trypanocidal compounds. plos.org
ATP-aryl azide (ATP-AA) and ATP-benzophenone (ATP-BP) ProbesKinase-substrate interactionsEnabled the identification of both the kinase and interacting proteins associated with specific phosphorylation events. nih.gov
N6-biotinylated-8-azido-adenosine ProbeAdenosine-binding proteinsSuccessfully enriched for a unique set of nucleoside- and nucleotide-binding proteins from a complex cell proteome. researchgate.net

Biochemical and Cellular Contexts of Biotinyl Adenosine Diphosphate Action

Integration within Biotin (B1667282) Metabolic Pathways

Biotinyl-adenosine diphosphate (B83284) is a key intermediate in the broader context of biotin metabolism. Its formation and subsequent utilization are intrinsically linked to the synthesis and recycling of biotin, a vital coenzyme for all domains of life. nih.gov

Biosynthetic Precursors and Diverse Pathways of Biotin Synthesis

Biotin is synthesized by bacteria, fungi, and plants through a variety of pathways. nih.govgenome.jp While mammals cannot synthesize biotin, they rely on dietary intake and absorption of biotin produced by gut microbiota. wikipedia.orgmdpi.com The biosynthesis of biotin is a complex process that starts from simple precursors and involves several enzymatic steps.

The synthesis of the biotin molecule can be broadly divided into two main stages: the formation of the pimelate (B1236862) moiety and the subsequent assembly of the bicyclic ring structure. nih.gov

Pimelate Synthesis: Pimelic acid, a seven-carbon dicarboxylic acid, provides the majority of the carbon atoms for the biotin structure. nih.gov Diverse pathways for pimelate synthesis have been identified in different organisms. nih.govpnas.org

In Escherichia coli, the pathway involves enzymes from fatty acid synthesis. pnas.org The process begins with the methylation of malonyl-ACP to form malonyl-ACP methyl ester, which serves as a dedicated primer for two cycles of fatty acid synthesis to produce pimeloyl-ACP methyl ester. pnas.org This is then demethylated to yield pimeloyl-ACP. genome.jppnas.org

In Bacillus subtilis, pimeloyl-ACP is formed through the oxidative cleavage of long-chain acyl-ACPs. genome.jp

Some bacteria can also synthesize biotin from pimeloyl-CoA derived from free pimelic acid. genome.jp

Bicyclic Ring Assembly: The final four steps of biotin synthesis, which are highly conserved across different organisms, involve the construction of the fused ureido and tetrahydrothiophene (B86538) rings. nih.govgenome.jp This stage utilizes the pimelate moiety and adds atoms from L-alanine, carbon dioxide, a sulfur donor (typically an iron-sulfur cluster), and a nitrogen atom from S-adenosyl-L-methionine (SAM). nih.gov The four key enzymes in this conserved pathway are encoded by the bioF, bioA, bioD, and bioB genes. nih.gov

PrecursorRole in Biotin Synthesis
Pimeloyl-CoA / Pimeloyl-ACP Provides the seven-carbon backbone of the biotin molecule. nih.govpnas.org
L-Alanine Contributes to the ureido ring structure. researchgate.net
S-Adenosyl-L-methionine (SAM) Donates a nitrogen atom for the ureido ring and is involved in the radical mechanism of biotin synthase. researchgate.net
ATP Provides the energy for the formation of the ureido ring. researchgate.net
Iron-Sulfur Clusters Act as the sulfur donor for the tetrahydrothiophene ring. researchgate.net

Enzymatic Recycling and Turnover of Biotinylated Species

Once synthesized or absorbed, biotin is covalently attached to specific lysine (B10760008) residues of biotin-dependent carboxylases by the enzyme holocarboxylase synthetase (HCS). nih.govnih.gov This process is essential for the function of these enzymes in key metabolic pathways. nih.gov

The turnover of these biotinylated proteins leads to the formation of biocytin (B1667093) (biotinyl-lysine) and biotinylated peptides. nih.govnih.gov To maintain biotin homeostasis, the vitamin is recycled from these breakdown products. This recycling is catalyzed by the enzyme biotinidase (BTD), which hydrolyzes the amide bond between biotin and lysine, releasing free biotin. nih.govnih.gov This liberated biotin can then be re-utilized by HCS to be attached to newly synthesized apocarboxylases, thus completing the biotin cycle. wikipedia.org

This enzymatic recycling is crucial for minimizing the loss of biotin and ensuring its availability for essential metabolic functions. nih.gov The process of using enzymes to break down substances into their basic components for reuse is a principle also being explored in other fields, such as the enzymatic recycling of plastics. idtechex.com

Influence on Core Metabolic and Regulatory Processes

Biotinyl-adenosine diphosphate and the broader biotin cycle have a significant impact on fundamental cellular processes, including energy production and the regulation of gene expression.

Interplay with ATP Synthesis and Cellular Energy Homeostasis

Biotin plays a crucial role in cellular energy metabolism, and this function is closely tied to ATP synthesis. nih.govmetwarebio.com Biotin-dependent carboxylases are integral to metabolic pathways that feed into the Krebs cycle, the central hub of cellular respiration and ATP production. nih.gov For instance, pyruvate (B1213749) carboxylase, a biotin-dependent enzyme, catalyzes the conversion of pyruvate to oxaloacetate, a key intermediate in the Krebs cycle. wikipedia.org

The formation of biotinyl-adenosine diphosphate itself is an ATP-dependent process. Holocarboxylase synthetase utilizes ATP to activate biotin, forming biotinyl-5'-AMP (an adenylate) and pyrophosphate. annualreviews.org This activated biotin is then transferred to the apocarboxylase. The energy released from the hydrolysis of the high-energy phosphate (B84403) bond in ATP drives this reaction. metwarebio.comannualreviews.org

Furthermore, studies have shown that biotin can enhance ATP synthesis. In pancreatic islets, biotin has been observed to increase the ATP/ADP ratio, which is a key indicator of the cell's energy status. nih.gov This effect is linked to an increased rate of substrate oxidation in mitochondria. nih.gov Stressed cells can release adenosine (B11128) diphosphate (ADP), which can trigger neighboring healthy cells to transfer mitochondria to rescue the energy-depleted cells. plos.org This highlights the intricate relationship between ADP levels, mitochondrial function, and cellular energy homeostasis. plos.org The continuous recycling of ATP from ADP is fundamental to maintaining this energy balance. metwarebio.com

Regulation of Gene Expression via Biotinylation Mechanisms

Beyond its role as a coenzyme, biotin is emerging as a key regulator of gene expression. nih.gov This regulatory function is mediated, in part, through the post-translational modification of histones. nih.gov Histones are proteins that package and order DNA into chromatin, and their modification can alter chromatin structure and gene accessibility.

Biotin can be covalently attached to specific lysine residues on histones, a process known as histone biotinylation. nih.gov This modification is catalyzed by holocarboxylase synthetase, the same enzyme that attaches biotin to carboxylases. nih.gov Histone biotinylation is thought to play a role in gene repression and the silencing of transposable elements, thereby contributing to genome stability. nih.gov

The active form of biotin, biotinyl-AMP, is also implicated in intracellular signaling pathways that can influence gene expression. mdpi.com It has been reported to activate soluble guanylate cyclase, leading to a cascade of events that can modulate the expression of various genes, including those involved in biotin's own metabolism and transport. nih.govmdpi.com

Furthermore, the bifunctional nature of some biotin protein ligases, such as BirA in E. coli, demonstrates a direct link between biotin metabolism and gene regulation. BirA catalyzes the synthesis of biotinoyl-5'-AMP and then either transfers the biotin to its target protein or binds to DNA to repress the transcription of biotin synthesis genes, depending on the cellular concentration of biotin. nih.gov This dual function allows the cell to sense and respond to biotin availability at the transcriptional level. nih.gov

Future Prospects and Research Frontiers for Biotinyl Adenosine Diphosphate Studies

Novel Applications in Proteomics and Interactomics for Global Profiling

Biotinyl-adenosine diphosphate (B83284) (Biotinyl-ADP) and its analogs are pivotal tools in chemical proteomics, enabling the global profiling of nucleotide-binding proteins and their interaction networks (the interactome). These probes are part of a broader class of affinity-based and activity-based protein profiling (ABPP) reagents designed to capture and identify proteins that bind adenosine (B11128) diphosphate (ADP) and adenosine triphosphate (ATP). nih.govnih.gov The fundamental principle involves using the biotin (B1667282) tag for highly specific enrichment of probe-labeled proteins via streptavidin or avidin (B1170675) affinity chromatography, followed by identification and quantification using mass spectrometry (MS). nih.govcreative-diagnostics.com

One major application is in activity-based protein profiling (ABPP), which has become a powerful strategy for the systematic and functional analysis of entire enzyme families. nih.gov ABPP probes typically consist of an affinity group for enrichment (biotin) and a reactive group that covalently binds to a specific subset of proteins. nih.gov For instance, acyl-phosphate derivatives of ADP, such as (+)-biotin-Hex-Acyl-ADP (BHAcADP), are designed to target and covalently modify conserved lysine (B10760008) residues within the nucleotide-binding sites of proteins. nih.govresearchgate.net This approach allows for the enrichment and subsequent identification of a wide range of ATP/ADP-binding proteins, including kinases, chaperones, and ATP-binding cassette (ABC) transporters, directly from complex biological samples like cell lysates. nih.gov

Proximity-dependent biotin identification (BioID) represents another frontier for interactome mapping. nih.govacs.org In this method, a protein of interest is fused to a mutated biotin ligase, BirA. nih.govresearchgate.net In the presence of biotin and ATP, BirA produces a reactive intermediate, biotinyl-adenosine monophosphate, which then biotinylates proteins in close proximity (within a ~10 nm radius). nih.govacs.org These biotinylated neighbors can then be isolated and identified by mass spectrometry. This technique is exceptionally useful for capturing transient or weak protein-protein interactions that occur within the native cellular environment. nih.govacs.org

The combination of these probe-based strategies with quantitative proteomics techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the differential profiling of protein-nucleotide interactions across various cellular states or in response to stimuli. nih.govnih.gov For example, by employing biotin-conjugated ATP/GTP acyl-phosphate probes with a SILAC-based workflow, researchers have successfully identified hundreds of ATP- and GTP-binding proteins in human cell lines, providing insights into cellular metabolism and signaling pathways. nih.gov These global profiling studies generate vast datasets that can reveal cell-type-specific interactome changes and provide deeper insights into the molecular drivers of cellular function and disease. nih.gov

Table 1: Research Findings in Global Profiling using Biotinylated Nucleotide Probes

Technique/Probe UsedCell Line/OrganismKey FindingsReference(s)
Biotin-conjugated ATP/GTP acyl-phosphate probes with SILACHL-60 cellsIdentified 349 ATP-binding proteins and 66 GTP-binding proteins. nih.gov
Proximity-dependent Biotin Identification (BioID) with Ku70-BirA*HEK293 cellsIdentified approximately 250 nuclear proteins as potential interactors of the Ku heterodimer. acs.org
N6-biotinylated-8-azido-adenosine probe (AdoR probe)Mouse neuroblastoma N18TG2 cellsDemonstrated significant enrichment of nucleoside- and nucleotide-binding proteins from a complex proteome. nih.gov
Quantitative cross-linking mass spectrometry (XL-MS)HeLa and MCF-7 cellsRevealed differences in the interactomes of mitochondrial ADP/ATP translocases, indicating distinct conformational states. nih.gov

Development of Advanced Biotinyl-adenosine Diphosphate Probes for Targeted Biochemical Investigations

The advancement of proteomics and interactomics relies heavily on the continuous development of more sophisticated and versatile chemical probes. For Biotinyl-ADP, research focuses on creating advanced probes with improved specificity, reactivity, and functionality for more targeted biochemical studies.

A key area of development is the synthesis of probes with different chemical linkers and reactive groups to fine-tune their targeting capabilities. Acyl phosphate-linked probes have been successfully used to covalently label lysine residues in ATP-binding sites. nih.gov The structure of these probes, such as (+)-biotin-Hex-Acyl-ADP (BHAcADP), includes a hexanoic acid linker separating the biotin and ADP moieties, which is crucial for effective binding and enrichment. nih.govresearchgate.net

To facilitate quantitative analysis, researchers have devised isotope-coded affinity probes. The Isotope-Coded ATP Probe (ICAP) strategy employs a reagent with a desthiobiotin tag for enrichment, an ATP-binding moiety, and an isotope-coded linker that comes in a "light" (hydrogen-containing) or "heavy" (deuterium-containing) form. nih.gov By labeling two different protein samples with the light and heavy probes respectively, researchers can mix the samples and simultaneously quantify the relative abundance and binding activity of ATP-binding proteins at a proteome-wide scale. nih.gov This approach bypasses the need for metabolic labeling like SILAC, broadening its applicability. nih.gov

Another innovative approach is the incorporation of photoactivatable groups. For example, a novel N6-biotinylated-8-azido-adenosine probe has been synthesized. nih.govresearchgate.net The 8-azido group is photoactivatable, meaning it forms a covalent bond with nearby proteins only upon exposure to UV light. nih.gov This provides temporal control over the labeling reaction, allowing researchers to capture interactions at specific moments.

Furthermore, probes are being designed for specific applications beyond simple protein identification. Biotinylated ATP analogs are used to generate labeled RNA probes for applications like in situ hybridization. revvity.com Other advanced probes are developed as fluorescent sensors, where the probe emits a signal only upon binding to its target, enabling no-wash bioimaging of enzyme activity and localization in vitro and in vivo. mdpi.comrsc.org These next-generation probes are essential for dissecting the complex roles of ADP/ATP-binding proteins in specific cellular processes and for identifying potential off-targets of drugs, thereby aiding in drug discovery and optimization. rsc.org

Table 2: Comparison of Advanced Biotinylated Adenosine Nucleotide Probes

Probe Name/TypeKey Structural Feature(s)Intended ApplicationAdvantage(s)Reference(s)
(+)-biotin-Hex-Acyl-ADP (BHAcADP)Acyl phosphate (B84403) reactive group; hexanoic acid linker.Activity-based protein profiling (ABPP) of ADP/ATP-binding proteins.Covalently labels conserved lysine residues in the active site. nih.govresearchgate.net
Isotope-Coded ATP Probe (ICAP)Desthiobiotin tag; light or heavy isotope-coded linker.Quantitative affinity profiling of ATP-binding proteins.Allows for relative quantification without requiring metabolic labeling (SILAC). nih.gov
N6-biotinylated-8-azido-adenosine (AdoR probe)Photoactivatable 8-azido group; N6-biotinylated adenosine.Photo-affinity labeling of adenosine-binding proteins.Provides temporal control over the covalent labeling reaction. nih.govresearchgate.net
Biotin-11-ATPBiotin attached via an 11-carbon atom linker.Enzymatic synthesis of biotin-labeled RNA probes.Used for applications like in situ hybridization and microarrays. revvity.com

Q & A

Q. Table 2. Common Pitfalls and Solutions in Biotinyl-ADP Research

PitfallSolution
Endogenous ADP interferenceAffinity purification + isotopic dilution
Low enzymatic activityOptimize Mg²⁺/pH + use fresh aliquots
Data variabilityNon-parametric stats + bootstrapping

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.